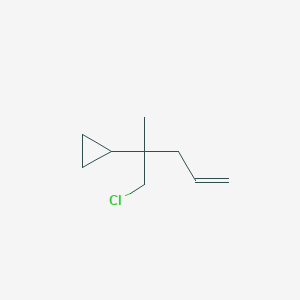
4-Ethenyl-N,N-dimethylpiperidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethenyl-N,N-dimethylpiperidin-4-amine is an organic compound with the molecular formula C9H18N2. It is a derivative of piperidine, characterized by the presence of an ethenyl group and two methyl groups attached to the nitrogen atom. This compound is known for its versatile reactivity and stability, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenyl-N,N-dimethylpiperidin-4-amine typically involves the reaction of 4-piperidone with dimethylamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the dimethylamine attacks the carbonyl carbon of 4-piperidone, leading to the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions
4-Ethenyl-N,N-dimethylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the ethenyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
科学的研究の応用
4-Ethenyl-N,N-dimethylpiperidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 4-Ethenyl-N,N-dimethylpiperidin-4-amine exerts its effects involves its interaction with various molecular targets. The ethenyl group allows for conjugation with other molecules, facilitating the formation of stable complexes. The dimethylamine moiety can act as a nucleophile, participating in various chemical reactions. These interactions can modulate biological pathways and chemical processes, making the compound valuable in both research and industrial applications.
類似化合物との比較
Similar Compounds
N,N-Dimethylpiperidin-4-amine: Similar in structure but lacks the ethenyl group.
4-Ethyl-N,N-dimethylpiperidin-4-amine: Contains an ethyl group instead of an ethenyl group.
4-Ethynyl-N,N-dimethylpiperidin-4-amine: Features an ethynyl group in place of the ethenyl group.
Uniqueness
4-Ethenyl-N,N-dimethylpiperidin-4-amine is unique due to the presence of the ethenyl group, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring specific chemical modifications and interactions.
特性
分子式 |
C9H18N2 |
|---|---|
分子量 |
154.25 g/mol |
IUPAC名 |
4-ethenyl-N,N-dimethylpiperidin-4-amine |
InChI |
InChI=1S/C9H18N2/c1-4-9(11(2)3)5-7-10-8-6-9/h4,10H,1,5-8H2,2-3H3 |
InChIキー |
KRFLRBHDATYKPZ-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1(CCNCC1)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(1,3-benzothiazol-2-yl)propan-2-yl]-2-chloroacetamide](/img/structure/B13195166.png)
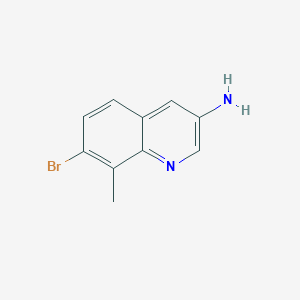
![3-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}phenol](/img/structure/B13195178.png)
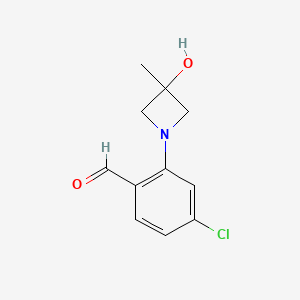
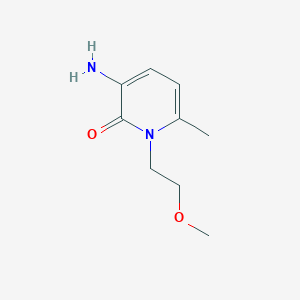
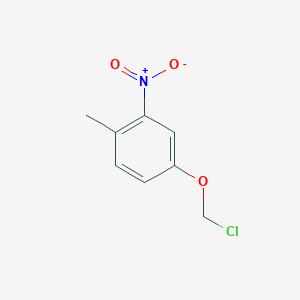
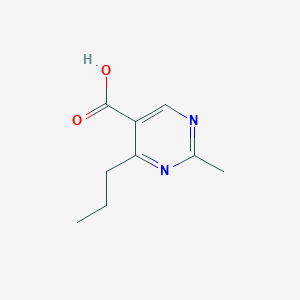


![4-(3-Chlorophenyl)-2-azaspiro[4.4]nonane](/img/structure/B13195227.png)
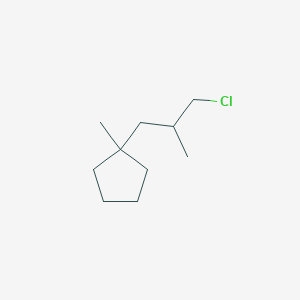
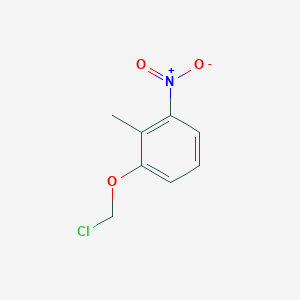
![5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13195237.png)
